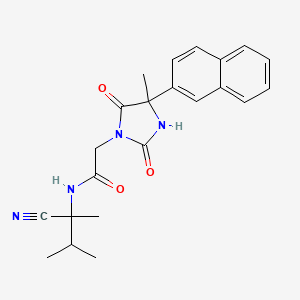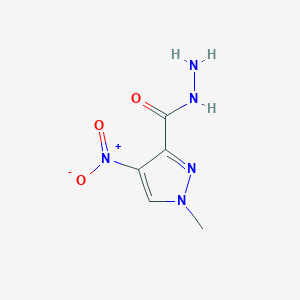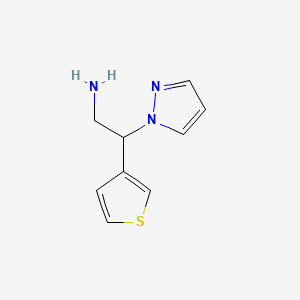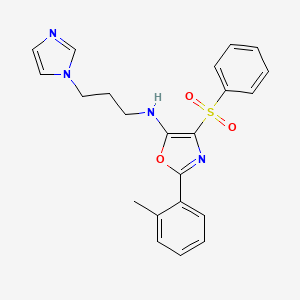![molecular formula C22H25N3O2S B2461718 N-[2-(4-fenilpiperazin-1-il)etil]naftaleno-2-sulfonamida CAS No. 1049432-99-6](/img/structure/B2461718.png)
N-[2-(4-fenilpiperazin-1-il)etil]naftaleno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene sulfonamide group linked to a phenylpiperazine moiety through an ethyl chain. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biology: It serves as a tool to study cellular processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Direcciones Futuras
The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide” could involve further exploration of its potential anticonvulsant activity, as well as its mechanism of action . Additionally, more research could be done to understand its synthesis and chemical reactions .
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide interacts with its targets by inhibiting their activity . By blocking AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By increasing the availability of acetylcholine, N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can enhance the signaling in these pathways, potentially leading to improved cognitive function .
Pharmacokinetics
The compound’s effectiveness against its targets suggests that it is able to reach the central nervous system in sufficient concentrations .
Result of Action
The molecular and cellular effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide’s action include an increase in acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission
Action Environment
The action, efficacy, and stability of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other drugs or substances that interact with the same targets or pathways. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Sulfonation of naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Coupling reaction: The phenylpiperazine intermediate is then coupled with naphthalene-2-sulfonic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide may involve optimization of reaction conditions to increase yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the phenylpiperazine moiety.
Substitution: Substituted sulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
4-(2-naphthyl)piperazine: A compound with a similar naphthalene structure, used in receptor binding studies.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide is unique due to its specific combination of a naphthalene sulfonamide group and a phenylpiperazine moiety. This structure allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-11,18,23H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLMICQQNGXVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)
![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2461638.png)



![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)


![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)

![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)

![(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2461655.png)

